N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzoxazole derivatives, such as:
- 2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide
These compounds share structural similarities but may differ in their specific biological activities, stability, and reactivity.
Properties
Molecular Formula |
C23H17ClN2O4 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-13-2-6-17-20(10-13)30-23(26-17)15-3-5-16(24)18(11-15)25-22(27)14-4-7-19-21(12-14)29-9-8-28-19/h2-7,10-12H,8-9H2,1H3,(H,25,27) |
InChI Key |
DNBLBWLMWQSWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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